molecular formula C19H21NOS B15037076 [3-(Benzyloxy)phenyl](piperidin-1-yl)methanethione

[3-(Benzyloxy)phenyl](piperidin-1-yl)methanethione

Cat. No.: B15037076
M. Wt: 311.4 g/mol
InChI Key: QSLVIOOZSJQHCU-UHFFFAOYSA-N
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Description

1-[3-(BENZYLOXY)BENZENECARBOTHIOYL]PIPERIDINE is a complex organic compound with a unique structure that includes a benzyloxy group attached to a benzene ring, which is further connected to a carbothioyl group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(BENZYLOXY)BENZENECARBOTHIOYL]PIPERIDINE typically involves multiple steps, starting with the preparation of the benzyloxybenzene derivative. This can be achieved through the reaction of benzyl alcohol with a suitable halogenated benzene compound under basic conditions. The resulting benzyloxybenzene is then subjected to further reactions to introduce the carbothioyl group and the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[3-(BENZYLOXY)BENZENECARBOTHIOYL]PIPERIDINE can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The carbothioyl group can be reduced to form thiol or thioether derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the carbothioyl group can produce thiol or thioether derivatives.

Scientific Research Applications

1-[3-(BENZYLOXY)BENZENECARBOTHIOYL]PIPERIDINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(BENZYLOXY)BENZENECARBOTHIOYL]PIPERIDINE involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the carbothioyl group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

1-[3-(BENZYLOXY)BENZENECARBOTHIOYL]PIPERIDINE can be compared with other similar compounds, such as:

    1-[3-(BENZYLOXY)BENZENECARBONYL]PIPERIDINE: This compound has a carbonyl group instead of a carbothioyl group, which affects its reactivity and interactions.

    1-[3-(BENZYLOXY)BENZENESULFONYL]PIPERIDINE:

The uniqueness of 1-[3-(BENZYLOXY)BENZENECARBOTHIOYL]PIPERIDINE lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.

Properties

Molecular Formula

C19H21NOS

Molecular Weight

311.4 g/mol

IUPAC Name

(3-phenylmethoxyphenyl)-piperidin-1-ylmethanethione

InChI

InChI=1S/C19H21NOS/c22-19(20-12-5-2-6-13-20)17-10-7-11-18(14-17)21-15-16-8-3-1-4-9-16/h1,3-4,7-11,14H,2,5-6,12-13,15H2

InChI Key

QSLVIOOZSJQHCU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=S)C2=CC(=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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